molecular formula C30H25BrFN5O B593063 4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 1542066-74-9

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B593063
M. Wt: 570.5
InChI Key: WBTRUQGSTZSFSK-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a bromophenyl group, a fluorophenyl group, an imidazolyl group, and a pyrrolopyrazolone core.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route. However, the compound likely involves multi-step synthesis involving reactions such as bromination, fluorination, and condensation.



Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of multiple aromatic rings and a pyrrolopyrazolone core. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, and the imidazolyl group might participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature and may have low solubility in water due to the presence of multiple aromatic rings.


Scientific Research Applications

Synthesis and Structural Properties

  • Researchers have synthesized similar pyrazole compounds and investigated their structural properties. For instance, Loh et al. (2013) synthesized compounds including 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde and characterized them using X-ray crystal structure determination. These findings contribute to understanding the structural attributes of related pyrazole compounds (Loh et al., 2013).
  • Kariuki et al. (2021) also synthesized and structurally characterized similar compounds, providing insights into their conformation and crystalline structures (Kariuki et al., 2021).

Potential Biological Activities

  • Mary et al. (2015) conducted a comprehensive study on a compound similar to the one , examining its molecular structure, vibrational frequencies, and theoretical properties. Their research indicated potential biological activities, including interactions at the molecular level that could be relevant for drug development (Mary et al., 2015).
  • The synthesis and evaluation of pyrazole derivatives for their monoamine oxidase inhibitory activity, as studied by Koç et al. (2014), suggest potential therapeutic applications in areas such as depression and anxiety (Koç et al., 2014).

Applications in Chemistry

  • Ali et al. (2016) explored the reactivity of a similar compound, leading to the synthesis of new substituted pyrazoles and related derivatives. This research contributes to the broader field of organic synthesis, demonstrating the versatility of pyrazole-based compounds (Ali et al., 2016).
  • The study by Abdelhamid et al. (2017) on the utility of a related compound as a precursor for the synthesis of functionalized heterocycles highlights its significance in creating diverse chemical structures with potential applications in various fields (Abdelhamid et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, due to the presence of a bromine atom, it might be hazardous if ingested or inhaled, and it might be harmful to the environment.


Future Directions

Future research on this compound could involve synthesizing it, determining its exact structure, studying its chemical reactivity, and testing its potential biological activity. It might also be interesting to study its physical and chemical properties in more detail, and to assess its safety and environmental impact.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound might differ. For a more accurate and detailed analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTRUQGSTZSFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25BrFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 3
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 5
Reactant of Route 5
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 6
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one

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